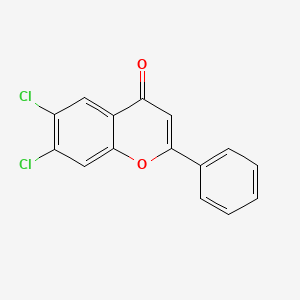
6,7-Dichloroflavone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6,7-Dichloroflavone is a synthetic flavonoid compound characterized by the presence of chlorine atoms at the 6 and 7 positions of the flavone structure. Flavones are a class of polyphenolic compounds widely distributed in the plant kingdom, known for their diverse biological activities and potential therapeutic applications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 6,7-Dichloroflavone typically involves the chlorination of flavone precursors. One common method includes the reaction of flavone with chlorine gas in the presence of a catalyst such as iron(III) chloride. The reaction is carried out under controlled conditions to ensure selective chlorination at the 6 and 7 positions .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yields and purity. The final product is purified through crystallization or chromatography techniques .
Analyse Chemischer Reaktionen
Types of Reactions: 6,7-Dichloroflavone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding quinones.
Reduction: Reduction reactions using agents such as sodium borohydride can convert this compound to its dihydro derivatives.
Substitution: Nucleophilic substitution reactions can occur at the chlorine positions, leading to the formation of various substituted flavones.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products:
Oxidation: Quinones.
Reduction: Dihydroflavones.
Substitution: Substituted flavones with various functional groups.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a precursor for synthesizing other flavonoid derivatives.
Biology: Investigated for its antifungal and antimicrobial properties.
Medicine: Explored for its potential anticancer and anti-inflammatory activities.
Industry: Utilized in the development of new pharmaceuticals and agrochemicals
Wirkmechanismus
The biological effects of 6,7-Dichloroflavone are primarily attributed to its interaction with cellular targets such as enzymes and receptors. The compound can inhibit oxidative stress by scavenging free radicals and modulating signaling pathways involved in inflammation and cell proliferation. It also interacts with lipid membranes, altering their fluidity and affecting cellular functions .
Vergleich Mit ähnlichen Verbindungen
6,8-Dichloroflavone: Another chlorinated flavone with similar biological activities.
2-Chloroflavone: Known for its inhibitory activity on aldose reductase.
4′-Methylflavone: Exhibits antifungal properties
Uniqueness: 6,7-Dichloroflavone is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its selective chlorination at the 6 and 7 positions enhances its reactivity and potential therapeutic applications compared to other flavones .
Eigenschaften
CAS-Nummer |
288400-98-6 |
|---|---|
Molekularformel |
C15H8Cl2O2 |
Molekulargewicht |
291.1 g/mol |
IUPAC-Name |
6,7-dichloro-2-phenylchromen-4-one |
InChI |
InChI=1S/C15H8Cl2O2/c16-11-6-10-13(18)8-14(9-4-2-1-3-5-9)19-15(10)7-12(11)17/h1-8H |
InChI-Schlüssel |
ZHOKHUPIQOYNLF-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C2=CC(=O)C3=CC(=C(C=C3O2)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-Bromo-6-chloro-1-isobutyl-1H-pyrazolo[3,4-b]pyridine](/img/structure/B11834138.png)
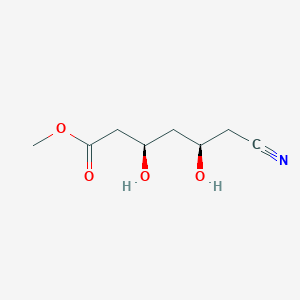
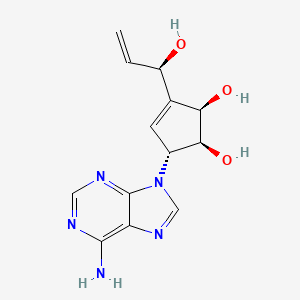
![Ethyl 8-oxo-5-(prop-2-yn-1-yl)-5,8-dihydro-[1,3]dioxolo[4,5-g]quinoline-7-carboxylate](/img/structure/B11834165.png)
![tert-butyl 4-hydroxy-2-(methylthio)-5,8-dihydropyrido[3,4-d]pyrimidine-7(6H)-carboxylate](/img/structure/B11834172.png)
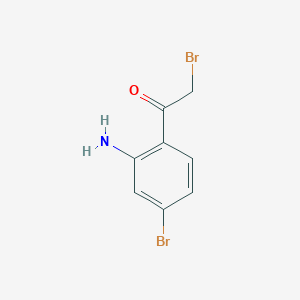



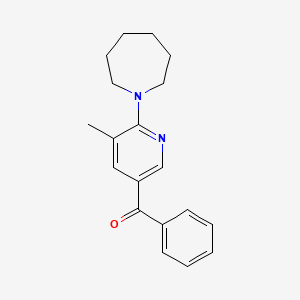
![(R,E)-2-(2-(3-(3-(2-(7-chloroquinolin-2-yl)vinyl)phenyl)-3-mercaptopropyl)phenyl)propan-2-ol (7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl)methanesulfonate](/img/structure/B11834219.png)
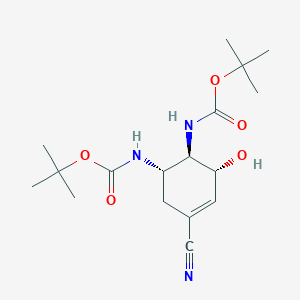
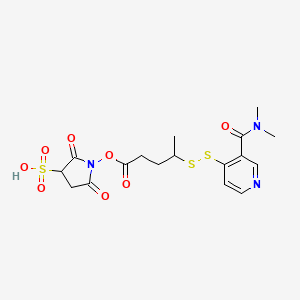
![4-(1-ethoxyethoxy)-2-(3-methoxypropyl)-3,4-dihydro-2H-thieno[3,2-e][1,2]thiazine 1,1-dioxide](/img/structure/B11834251.png)
